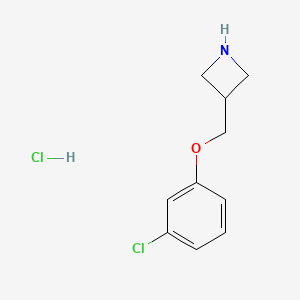

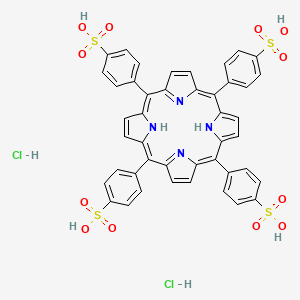

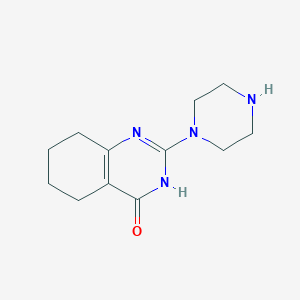

![molecular formula C9H5N3OS B1530947 吡啶并[3',2':4,5]噻吩并[3,2-d]嘧啶-4(3H)-酮 CAS No. 55115-79-2](/img/structure/B1530947.png)

吡啶并[3',2':4,5]噻吩并[3,2-d]嘧啶-4(3H)-酮

描述

Pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound . It has been synthesized and evaluated for various biological activities .

Synthesis Analysis

The synthesis of pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one involves the reaction of 3-Cyano-2 (1H)-pyridinethiones with N-acetylchloroacetamide in ethanol in the presence of KOH . Another method involves the hydrolysis of protecting groups with either TFA or aqueous KOH to give 2-substituted 5-aminopyridine-4-carboxylic acids, which are then converted to the target compound by reaction with formamide or, more optimally, formamidine acetate .Molecular Structure Analysis

The molecular structure of pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one is complex due to the presence of multiple rings and functional groups .Chemical Reactions Analysis

The chemical reactions involving pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one are diverse. For instance, by refluxing the 8-chloro derivatives of this compound with various amines, the relevant amines were obtained .科学研究应用

抗增殖剂在癌症研究中的应用

一系列结构上与“吡啶并[3',2':4,5]噻吩并[3,2-d]嘧啶-4(3H)-酮”相关的吡啶并噻吩并[3,2-d]嘧啶-4-胺,已被设计为靶向表皮生长因子受体 (EGFR) 的 ATP 竞争性抑制剂。 这些化合物,特别是化合物 5a,对 EGFR 表现出有效的抑制活性,IC50 值为 36.7 nM,表明它们在癌症研究中具有作为抗增殖剂的潜力 .

抗分枝杆菌活性

从噻吩并[2,3-d]嘧啶-4(3H)-酮衍生出的化合物在抗分枝杆菌活性研究中显示出令人鼓舞的结果。特别是化合物 13b 和 29e 表现出非常好的抗分枝杆菌活性,MIC 值在 6-8 μM 范围内。 这表明“吡啶并[3',2':4,5]噻吩并[3,2-d]嘧啶-4(3H)-酮”的衍生物可以作为潜在的抗结核药物开发 .

EGFR 激酶抑制剂

分子对接研究已将厄洛替尼和相关化合物定位到 EGFR 的活性位点,以确定可能的结合模型。合成了一系列新的 5,6,7,8-四氢苯并[4,5]噻吩并[2,3-d]嘧啶衍生物,它们在结构上与“吡啶并[3',2':4,5]噻吩并[3,2-d]嘧啶-4(3H)-酮”相似,作为潜在的 EGFR 激酶抑制剂。 这些研究表明该化合物在设计用于靶向癌症治疗的新型抑制剂方面的应用 .

杂环体系的合成

该化合物已被用于合成新的杂环体系,例如吡啶并[3',2':4,5]噻吩并[2,3-e][1,2,3]三唑并[1,5-a]嘧啶。 这些杂环化合物由于其多样的生物活性,在药物化学中具有广泛的应用 .

功能化噻吩并嘧啶的开发

已开发出一种从 5-乙酰基-6-氨基嘧啶-4(3H)-硫酮合成功能化噻吩并[2,3-d]嘧啶和 2-(噻吩并[2,3-d]嘧啶-6-基)吡啶并[2,3-d]嘧啶的有效方法。 该方法可用于合成“吡啶并[3',2':4,5]噻吩并[3,2-d]嘧啶-4(3H)-酮”的各种衍生物,以进一步探索其生物活性 .

非细胞毒性化合物的探索

在细胞毒性研究中,发现某些噻吩并[2,3-d]嘧啶-4(3H)-酮对四种细胞系无细胞毒性。 这突出了“吡啶并[3',2':4,5]噻吩并[3,2-d]嘧啶-4(3H)-酮”衍生物在非细胞毒性是关键因素的研究中的潜在应用 .

未来方向

作用机制

Target of Action

The primary target of Pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a part of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.

Mode of Action

Pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one acts as an ATP-competitive inhibitor of EGFR . It binds to the ATP-binding site of EGFR, preventing ATP from binding and thus inhibiting the phosphorylation process. This stops the activation of the downstream signaling pathways, leading to inhibition of cell proliferation and induction of cell death.

Biochemical Pathways

The inhibition of EGFR by Pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one affects several downstream biochemical pathways. These include the PI3K/Akt pathway, which is involved in cell survival and proliferation, and the Ras/Raf/MAPK pathway, which is involved in cell cycle progression and proliferation .

Result of Action

The result of Pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one’s action is the inhibition of cell proliferation and induction of cell death . By inhibiting EGFR, it prevents the activation of downstream signaling pathways that promote cell survival and proliferation. This can lead to the death of cancer cells that rely on these pathways for survival.

生化分析

Biochemical Properties

Pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. By inhibiting these kinases, pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one can modulate cellular processes such as proliferation, differentiation, and apoptosis . Additionally, it interacts with DNA and RNA polymerases, affecting gene transcription and replication .

Cellular Effects

The effects of pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce cell cycle arrest and apoptosis, thereby inhibiting tumor growth . It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation . Furthermore, pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one influences gene expression by modulating transcription factors and epigenetic markers.

属性

IUPAC Name |

8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3OS/c13-8-7-6(11-4-12-8)5-2-1-3-10-9(5)14-7/h1-4H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVEUJPQIDXXNFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)SC3=C2N=CNC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main synthetic approaches to access pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-ones?

A1: Several synthetic routes have been explored, often employing a building block approach. One common strategy utilizes 3-aminothieno[2,3-b]pyridine-2-carboxylate derivatives as starting materials. These can be reacted with dimethylformamide dimethyl acetal (DMF-DMA) and various amines to yield diversely substituted pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-ones. [] Another method involves the reaction of 2-hydrazinyl-pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one with active methylene compounds like acetylacetone or diethyl malonate, leading to the formation of pyrazole-containing derivatives. [, ]

Q2: What biological activities have been investigated for pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one derivatives?

A2: Research has primarily focused on their potential as analgesic, anti-inflammatory, antipyretic, antibacterial, and antidiabetic agents. [, , , ] Some studies also investigated their potential as COX-2 inhibitors. []

Q3: How does the substitution pattern on the pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one core influence biological activity?

A3: Structure-activity relationship (SAR) studies indicate that the nature and position of substituents significantly impact activity. For instance, introducing a sulfonamide group at specific positions on the arene ring linked to the pyrimidinone core enhanced antibacterial activity against S. aureus and E. faecalis. [] In another study, a methoxy group at the ortho position of the phenyl moiety in a 3-amino-2-ethyl-7-(2-methoxy-phenyl)-3Н-thieno[2,3-d]pyrimidin-4-one derivative showed promising antidiabetic properties, potentially by influencing the molecule's planarity. []

Q4: Have any pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one derivatives shown promising activity against drug-resistant bacteria?

A4: Yes, certain derivatives, particularly those incorporating a sulfonamide moiety, displayed potent activity against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Notably, hybrids 5g and 7g exhibited superior efficacy compared to linezolid against MRSA strains. []

Q5: Are there any insights into the mechanism of action for the observed biological activities?

A5: While specific mechanisms are still under investigation, some studies provide clues. For example, the anti-diabetic activity of some derivatives is suggested to be linked to their potential to improve insulin resistance. [] The potent COX-2 inhibitory activity observed for certain derivatives suggests their possible interaction with the COX-2 enzyme active site. [] Further research is needed to fully elucidate the molecular mechanisms underlying their biological effects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

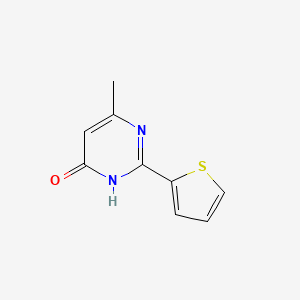

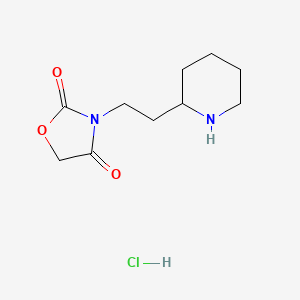

![5,5-Dimethyl-2-{[4-(2-naphthyloxy)anilino]methylene}-1,3-cyclohexanedione](/img/structure/B1530866.png)

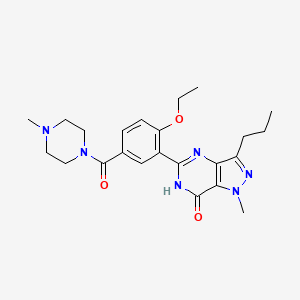

![Methyl 4-[[[3-(Fluoromethyl)phenyl]amino]methyl]benzoate](/img/structure/B1530869.png)